molecular formula C16H17N3O3S B11510807 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2-furylmethyl)acetamide

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}-N-(2-furylmethyl)acetamide

Cat. No.: B11510807
M. Wt: 331.4 g/mol
InChI Key: LYXGBRVZFSSYKY-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that combines a pyridine ring, a furan ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinethiol with furan-2-carbaldehyde in the presence of a base to form the desired product. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions[][3].

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of a pyridine ring with a furan ring and the presence of both cyano and methoxymethyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H17N3O3S/c1-11-6-12(9-21-2)14(7-17)16(19-11)23-10-15(20)18-8-13-4-3-5-22-13/h3-6H,8-10H2,1-2H3,(H,18,20)

InChI Key

LYXGBRVZFSSYKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NCC2=CC=CO2)C#N)COC

Origin of Product

United States

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